molecular formula C23H18ClN3O4 B12037380 3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769152-79-6

3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12037380
CAS No.: 769152-79-6
M. Wt: 435.9 g/mol
InChI Key: PAJWWTADPWGDIR-AFUMVMLFSA-N
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Description

3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClN3O4 This compound is known for its unique structural features, which include a combination of oxo, toluidino, carbohydrazonoyl, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.

    Carbohydrazonoyl formation: The intermediate is then reacted with a carbohydrazide derivative under controlled conditions to form the carbohydrazonoyl group.

    Coupling with phenyl 4-chlorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl 4-chlorobenzoate using a suitable coupling reagent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with cellular receptors: The compound may bind to receptors on the cell surface, triggering downstream signaling pathways.

    Modulating gene expression: It may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

3-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769152-79-6

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H18ClN3O4/c1-15-5-11-19(12-6-15)26-21(28)22(29)27-25-14-16-3-2-4-20(13-16)31-23(30)17-7-9-18(24)10-8-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

PAJWWTADPWGDIR-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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